![molecular formula C15H15N5O2S2 B5571882 2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)
2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
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Overview
Description
The synthesis and study of triazolylthiazole compounds and derivatives have garnered attention in the scientific community due to their diverse chemical and biological properties. Such compounds, including variations like 2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide, often exhibit significant pharmacological potential, warranting detailed synthesis and property analysis.
Synthesis Analysis
The one-step synthesis of related compounds, such as 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, demonstrates the feasibility of synthesizing complex molecules through efficient methods, highlighting the chemical versatility of triazolylthiazoles (Raj & Narayana, 2006).
Scientific Research Applications
Central Nervous System Penetrability
- A compound structurally similar to the specified chemical, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been shown to be a potent serotonin-3 receptor antagonist with the ability to effectively penetrate the blood-brain barrier. This makes it a useful pharmacological tool for both in vitro and in vivo studies of serotonin-3 receptor antagonists (Rosen et al., 1990).
Anticonvulsant Activity
- 2-(2-Bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, similar in structure to the specified chemical, have been synthesized and shown to possess promising anticonvulsant activity, highlighting potential for further studies in this area (Raj & Narayana, 2006).
Anti-Bacterial and Anti-Tubercular Agents
- Novel thiazoles derivatives containing methoxy-napthyl moiety, similar to the specified chemical, have demonstrated moderate anti-TB activities and excellent antibacterial activity, indicating their potential as potent bioactive agents in pharmaceutical industries (Prasad & Nayak, 2016).
Anti-Inflammatory and Analgesic Agents
- Benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds structurally similar to the specified chemical have shown significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, making them potential candidates for further pharmacological studies (Abu‐Hashem et al., 2020).
Anti-Bacterial and Anti-Fungal Activities
- Schiff bases containing 2,4-disubstituted thiazole ring, structurally related to the specified compound, have been synthesized and found to possess moderate to excellent anti-bacterial and anti-fungal activities, suggesting their potential in antimicrobial drug development (Bharti et al., 2010).
Antimicrobial Activity
- Derivatives of 2-Methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, similar in structure to the specified chemical, have shown antimicrobial activity against a variety of bacteria, mold, and yeast, underscoring their potential in antimicrobial therapy (Tien et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-20-13(10-4-3-5-11(8-10)22-2)18-19-15(20)24-9-12(21)17-14-16-6-7-23-14/h3-8H,9H2,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBAKXCYBSCPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
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